4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of 4-chlorobenzoyl chloride with 4-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(morpholin-1-yl)phenyl)benzamide
- 4-chloro-N-(4-(pyrrolidin-1-yl)phenyl)benzamide
- 4-chloro-N-(4-(piperazin-1-yl)phenyl)benzamide
Uniqueness
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide is unique due to the presence of the piperidine ring, which imparts specific physicochemical properties and biological activities. The piperidine moiety can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4-chloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZDVRRAJEHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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